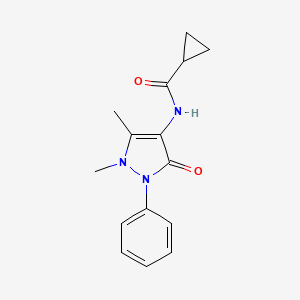

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H17N3O2 and its molecular weight is 271.32. The purity is usually 95%.

BenchChem offers high-quality N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- The compound is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio. Single crystal X-ray diffraction (XRD) analysis confirms its structure .

- The pentacyclic structure of 4-aminoantipyrine enhances the aromaticity of the compound, making it versatile in various chemical contexts .

- The compound exhibits various intermolecular interactions, including hydrogen bonding and π-ring interactions, which stabilize its supramolecular assembly .

- Hirshfeld surface analysis provides insights into these interactions at the molecular level .

- The highest occupied molecular orbitals (HOMO) are located at heteroatoms, while the lowest unoccupied molecular orbitals (LUMO) are situated at the benzene ring .

- Favorable binding interactions are observed between the ligand and specific amino acids, with a best binding score of -5.26 kcal/mol .

- Metal Ion Extraction and Spectrophotometric Determination : The compound has been used for extracting and spectrophotometrically determining metal ions .

- Biological Evaluation : Derivatives of this compound have been screened against human recombinant alkaline phosphatase enzymes, including tissue-nonspecific alkaline phosphatase (h-TNAP), intestinal alkaline phosphatase (h-IAP), placental alkaline phosphatase (h-PLAP), and germ cell alkaline phosphatase (h-GCAP) .

Synthesis and Characterization

Intermolecular Interactions and Supramolecular Assembly

Quantum Parameters and Electronic Structure

Molecular Docking Studies

Applications

Mecanismo De Acción

Target of Action

The primary targets of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopropanecarboxamide are human recombinant alkaline phosphatase including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP) and human germ cell alkaline phosphatase (h-GCAP) . These enzymes play a crucial role in the hydrolysis of phosphate esters, contributing to various physiological processes .

Mode of Action

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopropanecarboxamide interacts with its targets by binding to the active sites of these enzymes . The compound forms a complex with the enzymes, which inhibits their activity and disrupts their normal function .

Biochemical Pathways

The inhibition of alkaline phosphatases by N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopropanecarboxamide affects various biochemical pathways. These enzymes are involved in the hydrolysis of phosphate esters, a process that is crucial for many biological functions . By inhibiting these enzymes, the compound disrupts these pathways and their downstream effects .

Pharmacokinetics

The compound’s interaction with its targets suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopropanecarboxamide’s action include the inhibition of alkaline phosphatases and disruption of the biochemical pathways they are involved in . This can lead to changes in cellular function and potentially contribute to the compound’s therapeutic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopropanecarboxamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness

Propiedades

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-10-13(16-14(19)11-8-9-11)15(20)18(17(10)2)12-6-4-3-5-7-12/h3-7,11H,8-9H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLUHYHKEGPNHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopropanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1'-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2573517.png)

![2-chloro-1-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B2573520.png)

![1-(1-Benzothiophen-3-yl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2573525.png)

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(3-methylbutyl)oxamide](/img/structure/B2573528.png)